1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine
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Overview
Description
1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine is a fluorinated pyrazole derivative. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and biological activity. This compound, with its multiple fluorine atoms, is of particular interest in various fields of scientific research and industrial applications.
Preparation Methods
One common method is radical trifluoromethylation, which involves the addition of trifluoromethyl radicals to the pyrazole ring . This process can be carried out under various conditions, often using metal catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar radical reactions, optimized for higher yields and purity .
Chemical Reactions Analysis
1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine can be compared with other fluorinated pyrazole derivatives:
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: This compound has fewer fluorine atoms, which may result in different chemical and biological properties.
1-Methyl-3-(pentafluoroethyl)-1H-pyrazol-5-amine: Lacks the trifluoromethyl group, potentially affecting its reactivity and stability.
The uniqueness of this compound lies in its combination of pentafluoroethyl and trifluoromethyl groups, which confer distinct properties that are valuable in various applications .
Properties
CAS No. |
132631-86-8 |
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Molecular Formula |
C7H5F8N3 |
Molecular Weight |
283.12 g/mol |
IUPAC Name |
2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H5F8N3/c1-18-4(16)2(6(10,11)12)3(17-18)5(8,9)7(13,14)15/h16H2,1H3 |
InChI Key |
ULWCNDONUYLJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
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